5-bromo-2-chloro-N,N-dimethylbenzamide
Overview
Description
“5-bromo-2-chloro-N,N-dimethylbenzamide” is a heterocyclic organic compound . It is also known by its CAS number 701258-20-0 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9BrClNO . The exact mass is 260.95600 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 262.53100 . The LogP value, which represents the compound’s lipophilicity, is 2.80430 . Unfortunately, the search results do not provide information on the compound’s density, boiling point, melting point, or flash point .Scientific Research Applications
Synthesis and Chemical Process Development
One of the prominent applications of "5-bromo-2-chloro-N,N-dimethylbenzamide" and related compounds is in the synthesis of therapeutic agents. A notable example is the development of a novel and practical industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors. This process demonstrates the scalability and cost-effectiveness of synthesizing complex molecules, highlighting the compound's role in pharmaceutical manufacturing (Zhang et al., 2022).
Biological Activities and Applications
Compounds chemically similar to "this compound" have been explored for their biological activities. For instance, the synthesis and investigation of hypoglycemic and hypolipidemic activities of some glibenclamide analogues demonstrate the potential of bromo- and chloro-substituted benzamides in modulating glucose and lipid levels in diabetic rats. This research provides a basis for the development of new therapeutic agents with improved efficacy and safety profiles (Ahmadi et al., 2014).
Photodynamic Therapy and Photochemical Studies
Bromo- and chloro-substituted benzamides have been investigated for their applications in photodynamic therapy and photochemical studies. The multifunctional mononuclear bisthienylethene-cobalt(II) complexes, for example, exhibit slow magnetic relaxation and photochromic behavior. These properties are crucial for the development of materials that can be used in photodynamic therapy, a treatment method that utilizes light-sensitive compounds to kill cancer cells or pathogens (Cao et al., 2015).
Antimicrobial and Antifungal Research
Research on halogenated phenyl derivatives of 2,5-dihydrofuran-2-one demonstrates significant activity against opportunistic fungi pathogenic to humans. These findings suggest that bromo- and chloro-substituted benzamides could serve as a novel class of antifungal agents. The exploration of such compounds is crucial for addressing the growing concern of antimicrobial resistance and the need for new, effective antimicrobial therapies (Buchta et al., 2004).
Safety and Hazards
“5-bromo-2-chloro-N,N-dimethylbenzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCDBHWIROOWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366988 | |
Record name | 5-bromo-2-chloro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
701258-20-0 | |
Record name | 5-bromo-2-chloro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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